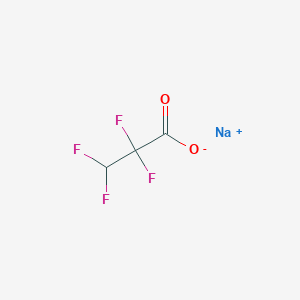

sodium;2,2,3,3-tetrafluoropropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “sodium;2,2,3,3-tetrafluoropropanoate” is commonly known as the In-Solution Tryptic Digestion and Guanidination Kit. This compound is primarily used in mass spectrometry for the accurate identification and analysis of proteins and post-translational modifications. The kit contains reagents for reduction, alkylation, digestion, and guanidination, which are essential for reliable mass spectrometry results .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of the In-Solution Tryptic Digestion and Guanidination Kit involves several steps:

Reduction and Alkylation: The protein sample is first denatured and reduced at 95°C for 5 minutes.

Guanidination: Finally, the sample undergoes guanidination at 65°C for 12 minutes to convert lysines to homoarginines, enhancing overall ionization.

Industrial Production Methods

The industrial production of this kit involves the large-scale synthesis of the reagents mentioned above, followed by their precise combination and packaging to ensure consistent and reliable results for mass spectrometry applications .

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes several types of reactions:

Reduction: The reduction of disulfide bonds in proteins using DTT.

Alkylation: The alkylation of cysteine residues using IAA to prevent reformation of disulfide bonds.

Digestion: The enzymatic cleavage of peptide bonds by trypsin.

Guanidination: The conversion of lysine residues to homoarginines using O-methylisourea hemisulfate salt.

Common Reagents and Conditions

Dithiothreitol (DTT): Used for reduction.

Iodoacetamide (IAA): Used for alkylation.

Trypsin: Used for digestion.

O-methylisourea hemisulfate salt: Used for guanidination.

Major Products Formed

Peptide fragments: Resulting from trypsin digestion.

Homoarginine-containing peptides: Resulting from guanidination.

Wissenschaftliche Forschungsanwendungen

The In-Solution Tryptic Digestion and Guanidination Kit is widely used in scientific research for:

Proteomics: Accurate identification and analysis of proteins and post-translational modifications.

Mass Spectrometry: Enhancing peptide ionization for better detection and analysis.

Biological Research: Studying cellular functions and processes through protein analysis.

Medical Research: Investigating disease mechanisms and potential therapeutic targets.

Wirkmechanismus

The mechanism of action involves several steps:

Reduction: DTT reduces disulfide bonds in proteins, denaturing them and exposing cysteine residues.

Alkylation: IAA alkylates the exposed cysteine residues, preventing reformation of disulfide bonds.

Guanidination: O-methylisourea hemisulfate salt converts lysine residues to homoarginines, enhancing peptide ionization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

In-Gel Tryptic Digestion Kit: Similar to the In-Solution Kit but used for protein digestion in gels.

Pierce LysN Protease: Another protease used for protein digestion, but it cleaves at the amino side of lysine residues.

Uniqueness

The In-Solution Tryptic Digestion and Guanidination Kit is unique due to its comprehensive approach, combining reduction, alkylation, digestion, and guanidination in a single kit. This ensures efficient and reliable mass spectrometry results, making it a valuable tool in proteomics and other scientific research fields .

Eigenschaften

IUPAC Name |

sodium;2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUSXTMVKMPQKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.